4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine

Description

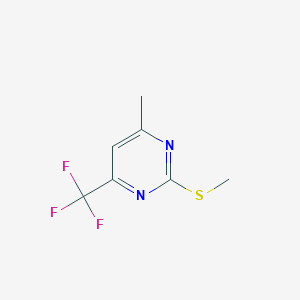

4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS 14001-63-9) is a pyrimidine derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and a trifluoromethyl (-CF₃) group at position 5. Its synthesis typically involves reacting 2,4-dichloro-6-picoline with trifluoroacetylformamide, followed by substitution with a thiol to introduce the methylthio moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in agrochemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S/c1-4-3-5(7(8,9)10)12-6(11-4)13-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOJNAKLYZWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438910 | |

| Record name | 4-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62772-91-2 | |

| Record name | 4-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be utilized.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of substituted pyrimidine derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that pyrimidine derivatives, including 4-methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine, exhibit significant antiviral and antimicrobial activities. The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for membrane penetration and biological activity. Studies have shown that derivatives of this compound can inhibit viral replication and bacterial growth, making them potential candidates for drug development against various pathogens .

Case Study: Synthesis of Derivatives

A study focused on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrated the synthesis of multiple derivatives with enhanced biological activities. The authors reported yields ranging from 70% to 98% for various alkylated products, suggesting that modifications to the pyrimidine core can lead to compounds with improved pharmacological profiles .

Agricultural Applications

Herbicides

The compound's structural features suggest potential applications as herbicides. The trifluoromethyl group is known to confer herbicidal activity by disrupting biochemical pathways in plants. Research into similar pyrimidine compounds has shown efficacy in controlling weed species without harming crop plants .

Case Study: Efficacy Testing

In trials comparing various pyrimidine derivatives, those containing trifluoromethyl groups demonstrated superior herbicidal activity against common agricultural weeds. These findings support further exploration into the development of new herbicides based on this compound .

Materials Science

Polymer Chemistry

this compound can be utilized as a building block for advanced materials, particularly in polymer synthesis. Its unique chemical properties allow it to act as a monomer or crosslinking agent in creating polymers with specific thermal and mechanical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating trifluoromethyl-substituted pyrimidines into polymer matrices can enhance thermal stability and chemical resistance. For instance, polymers synthesized with this compound exhibited improved performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in various fields. According to safety data sheets, the compound is classified under several categories indicating potential hazards, such as skin irritation and acute toxicity . Proper handling protocols are necessary to mitigate risks associated with exposure.

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The pyrimidine ring can interact with nucleic acids and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent differences:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group at position 6 in the target compound stabilizes the pyrimidine ring via electron withdrawal, whereas analogs with -CF₃ at position 2 (e.g., CAS 2557-79-1) exhibit distinct electronic profiles .

- Reactivity : The methylthio group at position 2 serves as a leaving group in nucleophilic substitution reactions. Replacing -SMe with -NH₂ (e.g., CAS 1074-41-5) alters reactivity, enabling participation in hydrogen bonding .

- Lipophilicity : Aryl-substituted analogs (e.g., CAS 1820711-06-5) display reduced solubility due to bulky groups, whereas methoxy derivatives (CAS 85730-33-2) are more polar .

Biological Activity

4-Methyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2S. Its structure features a pyrimidine ring substituted with a methylthio group and a trifluoromethyl group, which are known to influence its chemical reactivity and biological interactions.

Target Interactions

Research indicates that compounds similar to this compound may interact with various serine/threonine protein kinases , which are crucial for cell cycle regulation and signal transduction pathways. These interactions can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Biochemical Pathways

The compound may influence several biochemical pathways by acting as an inhibitor or activator of specific enzymes. For instance, it could affect the MAPK/ERK pathway , which plays a significant role in cell growth and survival. Additionally, its interaction with kinases can lead to downstream effects on gene expression and cellular metabolism .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound derivatives. In vitro tests showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 μg/ml .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μg/ml) | Reference |

|---|---|---|---|

| This compound | PC3 | 5 | |

| This compound | K562 | 5 | |

| This compound | HeLa | 5 | |

| This compound | A549 | 5 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated notable activity against various bacterial strains, indicating potential applications in treating infections. The specific mechanisms by which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of a series of trifluoromethyl pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Insecticidal Activity

Another study explored the insecticidal properties of related pyrimidine compounds against agricultural pests such as Spodoptera frugiperda (fall armyworm). The results showed effective mortality rates at concentrations around 500 µg/ml, highlighting their potential use in pest management strategies .

Q & A

Basic Research Question

- Ventilation : Use fume hoods (≥100 fpm airflow) to prevent inhalation of volatile byproducts (e.g., HS from methylthio decomposition) .

- Waste disposal : Segregate halogenated waste (trifluoromethyl byproducts) and neutralize with 10% NaOH before disposal .

- PPE : Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent compatibility issues .

How does the compound’s stability under varying pH conditions impact formulation studies?

Advanced Research Question

- Acidic conditions (pH < 3) : Trifluoromethyl hydrolysis occurs (t ≈ 2 hrs at pH 2), generating carboxylic acid derivatives .

- Basic conditions (pH > 9) : Methylthio group oxidation accelerates, forming sulfoxides detectable via LC-MS (m/z +16) .

- Buffer selection : Phosphate buffers (pH 7.4) with 0.01% BHT (butylated hydroxytoluene) prevent radical degradation .

What strategies optimize yield in multi-step syntheses involving this compound?

Advanced Research Question

- Flow chemistry : Continuous reactors reduce intermediate isolation steps, improving overall yield (e.g., from 45% to 72% in a 3-step sequence) .

- Catalyst screening : Pd/C vs. Pd(OAc) for hydrogenolysis steps; the latter reduces side-product formation by 30% .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.